4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is a solid at room temperature and is known for its applications in various fields of scientific research . This compound is part of the indene family, which is characterized by a fused ring structure consisting of a benzene ring and a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-1-one with appropriate reagents. One common method involves the use of thiophene-2-carbaldehyde in the presence of ethanol and potassium hydroxide as a base . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the purity and yield of the product through controlled reaction parameters and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various halogenated derivatives of the original compound.
Scientific Research Applications
4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems
Comparison with Similar Compounds
Similar Compounds
®-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: This is a stereoisomer of the compound with similar chemical properties.
(S)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: Another stereoisomer with similar applications.
2,3-dihydro-1H-inden-1-amine hydrochloride: A related compound without the chloro substituent.
Uniqueness
The uniqueness of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the chloro group can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDPTIPXZCUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605301 | |
Record name | 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-29-3 | |
Record name | 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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